molecular formula C4H6N2O B12829113 1-methyl-1H-imidazol-4-ol

1-methyl-1H-imidazol-4-ol

Cat. No.: B12829113
M. Wt: 98.10 g/mol
InChI Key: XOHYKCNIZVUEGX-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazol-4-ol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-imidazol-4-ol can be synthesized through various methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The reduction is typically carried out using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-imidazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of this compound typically yields 1-methyl-1H-imidazole-4-carbaldehyde.

    Reduction: Reduction can lead to various derivatives depending on the specific conditions and reagents used.

    Substitution: Substitution reactions can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazol-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules. This interaction can influence various biochemical pathways, leading to its observed effects. For example, it can inhibit certain enzymes or disrupt microbial cell membranes .

Comparison with Similar Compounds

1-methyl-1H-imidazol-4-ol can be compared with other imidazole derivatives:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

1-methylimidazol-4-ol

InChI

InChI=1S/C4H6N2O/c1-6-2-4(7)5-3-6/h2-3,7H,1H3

InChI Key

XOHYKCNIZVUEGX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)O

Origin of Product

United States

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